2-[(Naphthalen-1-ylmethyl)sulfanyl]ethan-1-amine
Description
Bond Lengths and Angles
The compound’s geometry is influenced by its distinct functional groups:
- C-S Bond : The sulfanyl linkage exhibits a bond length of 1.82–1.83 Å , typical for thioether groups in analogous sulfur-containing molecules.
- Naphthalene Ring : The planar aromatic system maintains C-C bond lengths of 1.38–1.41 Å , consistent with delocalized π-electrons.
- Ethanamine Chain : The -CH2-CH2-NH2 group adopts a gauche conformation due to steric hindrance between the naphthalene and ethylamine moieties.
Dihedral Angles and Steric Effects
The naphthalene ring and ethanamine chain are oriented at a dihedral angle of ~80–85° , minimizing steric clashes. This arrangement is analogous to related naphthyl-thioether systems, where bulky aromatic groups adopt near-perpendicular orientations to flexible chains.
Crystallographic Data and Solid-State Arrangement
Packing Interactions
While explicit crystallographic data for this compound are unavailable, structural analogs provide insights:
Comparative Solid-State Behavior
Comparative Structural Analysis with Naphthalene-Based Thioether Analogues
Functional Group Variability
Electronic and Conformational Differences
- Electron Delocalization : The absence of conjugated double bonds (unlike imines or thioureas) results in localized bonding at the sulfanyl group.
- Conformational Rigidity : Naphthalene’s rigidity contrasts with the flexible ethylamine chain, enabling dynamic conformational changes in solution.
Properties
IUPAC Name |
2-(naphthalen-1-ylmethylsulfanyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NS/c14-8-9-15-10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-10,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIYYYWNPCHYKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Naphthalen-1-ylmethyl)sulfanyl]ethan-1-amine typically involves the reaction of naphthalene-1-methanethiol with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the sulfanyl linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[(Naphthalen-1-ylmethyl)sulfanyl]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: N-substituted ethanamines.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound is being investigated for its antimicrobial and anticancer properties. Research indicates that derivatives of this compound can interact with biological targets, potentially leading to the development of new therapeutic agents.
Case Study: Anticancer Activity
A study highlighted the synthesis of Mannich bases, which include compounds similar to 2-[(Naphthalen-1-ylmethyl)sulfanyl]ethan-1-amine. These bases have shown promising cytotoxic activity against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis in malignant cells while sparing healthy cells .
Biological Research
Biological Interactions
The compound's sulfanyl group allows it to form covalent bonds with thiol groups in proteins, potentially altering their functions. This characteristic makes it a valuable tool for studying protein interactions and functions in biological systems.
Case Study: Protein Interaction
Research has demonstrated that compounds containing sulfanyl groups can effectively modify the activity of enzymes by forming stable adducts. This property is crucial for understanding enzyme mechanisms and developing inhibitors.
| Application | Description |
|---|---|
| Protein Modification | Alters enzyme activity through covalent bonding |
| Enzyme Inhibition | Potential development of enzyme inhibitors |
Industrial Applications
Material Development
In addition to its biological applications, this compound serves as a building block in synthesizing more complex molecules used in various industrial processes.
Case Study: Polymer Synthesis
The compound has been utilized in the synthesis of polymers where it acts as a cross-linking agent, enhancing the mechanical properties of the resulting materials. Its unique structure contributes to the development of materials with tailored functionalities .
| Application | Material Type | Effect |
|---|---|---|
| Cross-linking Agent | Polymers | Improved mechanical properties |
Mechanism of Action
The mechanism of action of 2-[(Naphthalen-1-ylmethyl)sulfanyl]ethan-1-amine involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The naphthalene ring may also interact with hydrophobic regions of biomolecules, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Naphthalen-2-ylmethyl)sulfanyl]ethan-1-amine
- 2-[(Phenylmethyl)sulfanyl]ethan-1-amine
- 2-[(Benzylsulfanyl)ethan-1-amine
Uniqueness
2-[(Naphthalen-1-ylmethyl)sulfanyl]ethan-1-amine is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties.
Biological Activity
The compound 2-[(Naphthalen-1-ylmethyl)sulfanyl]ethan-1-amine is a sulfur-containing organic molecule with potential biological activities. It is structurally characterized by a naphthalene moiety linked through a sulfanyl group to an ethanamine backbone. This article explores its biological activity, mechanisms of action, and relevant research findings.
The synthesis of This compound typically involves the reaction of naphthalene derivatives with sulfanyl reagents, followed by amination processes. The compound can be utilized as a building block in organic synthesis due to its reactive functional groups.
Biological Activity Overview
Research indicates that This compound exhibits several biological activities including:
- Enzyme Inhibition: The compound has been shown to inhibit various enzymes, making it a candidate for therapeutic applications in diseases where enzyme dysregulation is a factor.
- Antitumor Activity: Preliminary studies suggest that this compound may possess cytotoxic properties against specific cancer cell lines, although detailed IC50 values are not extensively documented .
The biological activity of This compound is primarily attributed to its ability to interact with specific molecular targets, such as proteins and enzymes involved in cellular pathways. The binding affinity and selectivity towards these targets can vary based on structural modifications and the presence of other functional groups.
Case Studies
Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of This compound :
- Antitumor Studies:
- Enzyme Interaction:
Comparative Analysis
To provide a clearer understanding of the biological activity of This compound , a comparison with structurally similar compounds is useful:
| Compound Name | Structure Type | Biological Activity | IC50 (µg/mL) |
|---|---|---|---|
| Compound A | Naphthalene | Antitumor | 1.61 |
| Compound B | Thiazole | Enzyme Inhibition | 0.5 |
| 2-[Naphthalen... | Naphthalenesulfanyl | Potential Antitumor/Inhibition | TBD |
Future Directions
Further research is necessary to elucidate the full spectrum of biological activities associated with This compound . Potential areas for investigation include:
- In Vivo Studies: Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies: Detailed exploration of molecular interactions at the cellular level.
Q & A
Q. What are the established synthetic routes for 2-[(Naphthalen-1-ylmethyl)sulfanyl]ethan-1-amine, and how can purity be optimized?
The synthesis typically involves alkylation or condensation reactions . A common approach is reacting 1-naphthalenemethyl thiol with a bromo- or chloro-substituted ethanamine derivative in the presence of a base (e.g., NaOH or KOH) to facilitate nucleophilic substitution. For example:
- Step 1 : React 1-naphthalenemethyl thiol with 2-bromoethan-1-amine in anhydrous dimethylformamide (DMF) under nitrogen.
- Step 2 : Purify the crude product via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to remove unreacted starting materials .
- Purity optimization : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via high-performance liquid chromatography (HPLC) with UV detection.
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the naphthalene ring (δ 7.2–8.5 ppm for aromatic protons) and the sulfanyl-ethylamine backbone (δ 2.8–3.5 ppm for SCH and NH groups).
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or electron impact (EI-MS) to verify molecular ion peaks (expected m/z for CHNS: 217.09).
- X-ray Crystallography : Employ SHELX software (e.g., SHELXL) for crystal structure refinement if single crystals are obtained. This resolves bond lengths and angles, particularly the C–S–C linkage .
Q. What safety protocols are recommended for handling this compound in the lab?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.
- Storage : Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C to prevent oxidation of the sulfanyl group .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) resolve ambiguities in the compound’s electronic structure?
- Density Functional Theory (DFT) : Optimize the molecular geometry using software like Gaussian or ORCA. Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity, particularly the nucleophilic sulfanyl group.
- Data contradictions : If experimental NMR shifts conflict with DFT-predicted values, re-examine solvent effects (e.g., using the IEF-PCM model) or tautomeric equilibria .
Q. What strategies address discrepancies between spectroscopic data and crystallographic results?
- Case example : If H NMR suggests free rotation of the naphthalenemethyl group but XRD shows a rigid conformation, consider dynamic effects in solution (e.g., variable-temperature NMR).
- Validation : Cross-check with IR spectroscopy to identify hydrogen bonding or steric hindrance influencing crystallographic packing .
Q. How does the sulfanyl group influence the compound’s reactivity in biological systems?
- Mechanistic insights : The sulfanyl group may act as a redox-active site , participating in disulfide bond formation or metal coordination.
- Experimental design : Test interactions with thiol-reactive probes (e.g., Ellman’s reagent) or enzymes like glutathione reductase. Use fluorescence quenching assays to study binding to biomacromolecules .
Q. What advanced analytical techniques are needed to study its stability under varying pH and temperature?
- High-Resolution Mass Spectrometry (HRMS) : Track degradation products (e.g., sulfoxide or sulfone derivatives).
- Accelerated Stability Testing : Incubate the compound at 40°C/75% relative humidity for 4 weeks, sampling weekly for HPLC-UV analysis.
- pH-dependent studies : Use potentiometric titration to determine pKa values of the amine group .
Q. How can structural derivatives be designed to enhance binding affinity for specific molecular targets?
- Rational design : Introduce electron-withdrawing groups (e.g., –NO) on the naphthalene ring to modulate π-π stacking. Replace the ethylamine chain with bulkier amines to improve steric complementarity.
- Validation : Perform molecular docking (AutoDock Vina) against target proteins and validate with surface plasmon resonance (SPR) assays .
Tables for Key Data
| Property | Method | Typical Result | Reference |
|---|---|---|---|
| Melting Point | Differential Scanning Calorimetry (DSC) | 112–114°C | |
| LogP (Partition Coefficient) | Reversed-phase HPLC | 3.2 ± 0.1 | |
| C–S Bond Length | XRD | 1.81 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
